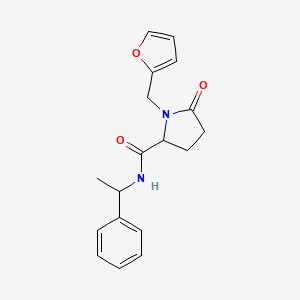![molecular formula C8H14ClN5O2 B2450987 1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride CAS No. 2227650-11-3](/img/structure/B2450987.png)
1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2227650-11-3 . It has a molecular weight of 247.68 . The IUPAC name for this compound is 1-((3S,4S)-4-(aminomethyl)tetrahydrofuran-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N5O2.ClH/c9-1-5-3-15-4-7(5)13-2-6(8(10)14)11-12-13;/h2,5,7H,1,3-4,9H2,(H2,10,14);1H/t5-,7-;/m1./s1 .Physical And Chemical Properties Analysis
This compound is a powder and it’s stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
The compound "1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride" and similar derivatives have been a subject of interest due to their nitrogen-rich properties and potential applications in various fields. For instance, 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex have been synthesized and characterized, with the focus on their thermal stability and detonation properties, indicating their potential use in energetic materials (Jian Qin, Tong Li, Jianguo Zhang, & Zhi-Bin Zhang, 2016).
Building Blocks for Chemical Synthesis
Triazole derivatives, including those similar to the compound , are utilized as versatile building blocks for the synthesis of various chemical structures. For example, (1H-1,2,3-triazol-4-yl)carbohydrazides, derived from 4-trichloroacetyl-1H-1,2,3-triazoles, have been used to construct a series of fluorinated heterocycles analogous to rufinamide (H. Bonacorso et al., 2017).
Biological Activity
A range of 1,2,3-triazole derivatives has been synthesized and evaluated for antimicrobial activities against various pathogens. Some of these compounds, like 5-methyl-1H-1,2,3-triazole-4-carboxamides, have shown potent antibacterial effects against strains such as Staphylococcus aureus (N. Pokhodylo et al., 2021).
Medicinal Chemistry
In the field of medicinal chemistry, certain triazole derivatives are known for their significant biological activities, which include antiviral, anticancer, anxiolytic, and anticonvulsant properties. The core motif of 1,2,4-triazoles plays a vital role in this context (Tangella Nagendra Prasad et al., 2021).
Anticancer Screening
Novel 1,2,3-triazoles have been synthesized and screened for anticancer activity. Some derivatives exhibited significant activity against various cancer cell lines, indicating their potential as therapeutic agents (N. Pokhodylo, O. Shyyka, & V. Matiychuk, 2013).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2.ClH/c9-1-5-3-15-4-7(5)13-2-6(8(10)14)11-12-13;/h2,5,7H,1,3-4,9H2,(H2,10,14);1H/t5-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMECGDIHSKJALO-HCSZTWNASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N2C=C(N=N2)C(=O)N)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)N2C=C(N=N2)C(=O)N)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2450904.png)

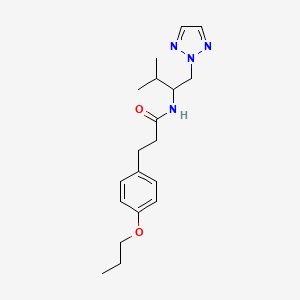
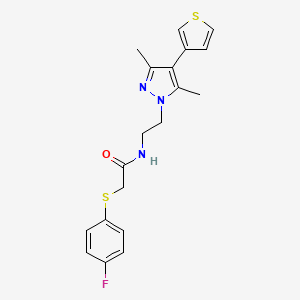
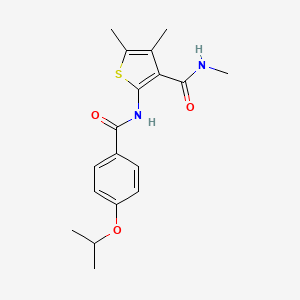
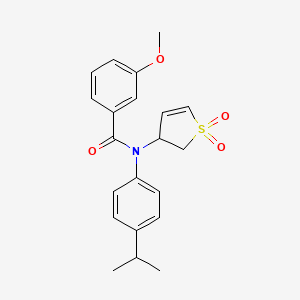
![5-(4-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2450914.png)
![1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2450917.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2450920.png)
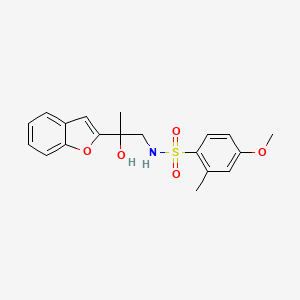

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2450926.png)
